tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Functionalization

tert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 2090398-77-7) is a bifunctional, Boc-protected 4-amino-pyrrolo[3,4-b]pyridine building block (C₁₂H₁₇N₃O₂, MW 235.28 g/mol). The compound is stocked by several commercial suppliers at ≥95% purity for research use.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B13434472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C=CN=C2C1)N
InChIInChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-6-8-9(13)4-5-14-10(8)7-15/h4-5H,6-7H2,1-3H3,(H2,13,14)
InChIKeyXATFYBXZVRVVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate – Procurement-Relevant Scaffold Profile


tert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 2090398-77-7) is a bifunctional, Boc-protected 4-amino-pyrrolo[3,4-b]pyridine building block (C₁₂H₁₇N₃O₂, MW 235.28 g/mol) [1]. The compound is stocked by several commercial suppliers at ≥95% purity for research use . It serves as a key intermediate for constructing kinase-focused libraries and CNS-targeted chemical probes, with the free 4-amino group enabling amide coupling or nucleophilic aromatic substitution while the tert-butyl carbamate (Boc) protecting group on the 6‑position nitrogen allows for acid‑labile deprotection orthogonal to Cbz or Fmoc strategies .

Why tert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate Cannot Be Replaced by In‑Class Analogs


Substituting the 4‑amino regioisomer with the closely related 3‑amino analog (CAS 1206248‑54‑5) or the 4‑hydroxy variant (CAS 2580198‑92‑9) fundamentally alters the hydrogen‑bond donor/acceptor topology and the electronic environment of the pyridine ring, which dictates the regiochemical outcome of subsequent Pd‑catalyzed cross‑couplings and nucleophilic substitutions [1][2]. Replacement with Cbz‑protected congeners (e.g., 1‑Boc‑6‑Cbz‑octahydropyrrolo[3,4‑b]pyridine) introduces a hydrogenolysis‑labile group that is incompatible with alkene‑ or alkyne‑bearing substrates, whereas the Boc group on the target compound is cleaved under mild acidic conditions (70% TFA, <2 h) . The quantitative differences in physicochemical properties, synthetic compatibility, and vendor‑supplied purity below demonstrate why generic interchange is not feasible without re‑optimizing the entire synthetic sequence.

Quantitative Differentiation Evidence for tert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate vs. Nearest Analogs


Regioisomeric Differentiation: 4‑Amino vs. 3‑Amino Substitution Directs Downstream Coupling Partners

The target compound bears the primary amine at the pyridine 4‑position (para to the ring nitrogen), while the closest commercially available regioisomer, tert‑butyl 3‑amino‑5H,6H,7H‑pyrrolo[3,4‑b]pyridine‑6‑carboxylate (CAS 1206248‑54‑5), carries the amine at the 3‑position (meta). This positional difference alters the computed CLogP (4‑NH₂: XLogP3‑AA = 0.5 [1]; 3‑NH₂: ALogP = 0.5 ) and hydrogen‑bond donor count (both = 1), but critically changes the electron density distribution on the pyridine ring, influencing the regioselectivity of electrophilic aromatic substitution and Pd‑catalyzed amination [2]. In patented pyrrolo[3,4‑b]pyridine kinase inhibitor series, the 4‑amino substituted core is explicitly claimed for generating M₄ muscarinic receptor activators and RIPK1 inhibitors, while the 3‑amino isomer is absent from these claims [3][4].

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Functionalization

Protecting-Group Orthogonality: Boc vs. Cbz Enables Sequential Deprotection Without Hydrogenolysis

The target compound carries a single Boc group on the saturated pyrrolidine nitrogen (6‑position). This is directly comparable to the dual‑protected analog 1‑Boc‑6‑Cbz‑octahydropyrrolo[3,4‑b]pyridine (CAS 1385694‑44‑9), which bears both a Boc and a Cbz group. The target compound's sole Boc protection allows for clean TFA‑mediated deprotection (70% TFA in CH₂Cl₂, typical <2 h reaction time ) to liberate the free secondary amine without the need for hydrogenolysis equipment. In contrast, the Cbz‑containing analog requires H₂/Pd‑C or transfer hydrogenation for Cbz removal, which may reduce functional groups such as alkenes, alkynes, nitro groups, or benzyl ethers present in advanced intermediates [1]. Purity data reflects this synthetic simplicity: the target compound is supplied at ≥95% purity , whereas the dual‑protected 1‑Boc‑6‑Cbz analog is typically supplied at 98% purity (AKSci, 5095AJ) , reflecting additional purification burden from the dual‑protection step.

Organic Synthesis Protecting Group Strategy Solid-Phase Chemistry

Functional Group Handle Differentiation: 4‑NH₂ vs. 4‑OH vs. 4‑Br in Cross‑Coupling and Amide Bond Formation

The 4‑amino group on the target compound serves as a direct nucleophilic handle for amide bond formation or reductive amination without prior activation. This contrasts with the 4‑hydroxy analog (tert‑butyl 4‑hydroxy‑5H,6H,7H‑pyrrolo[3,4‑b]pyridine‑6‑carboxylate, CAS 2580198‑92‑9 [1]) which requires Mitsunobu or mesylation activation, and the 4‑bromo analog (tert‑butyl 4‑bromo‑5,7‑dihydro‑6H‑pyrrolo[3,4‑b]pyridine‑6‑carboxylate, CAS 1393558‑15‑0 ) which requires Pd‑catalyzed cross‑coupling. Physicochemical differences include the 4‑OH analog having XLogP3‑AA = 0.4 (vs. 0.5 for 4‑NH₂) and HBD = 1 vs. 1, but with distinct hydrogen‑bond acceptor topology (4‑OH: 4 HBA; 4‑NH₂: 4 HBA with different placement) [1]. The 4‑Br analog carries a heavier molecular weight (299.17 g/mol vs. 235.28 g/mol) and higher lipophilicity (estimated CLogP increase of ~0.8–1.0 units based on standard halogen π‑contributions) [2]. No direct enzyme or cell‑based IC₅₀ comparisons between these analogs are available in public literature; differentiation rests on synthetic utility.

Parallel Synthesis Amide Coupling Buchwald-Hartwig Amination

Vendor Purity and Delivery Lead‑Time: 4‑Amino Regioisomer vs. 3‑Amino Regioisomer

Commercially, the 4‑amino regioisomer (target compound) is listed at 95% purity by Chemenu (CM630572) and is available via quotation from Aaron Chemicals (AR028T36) . The 3‑amino regioisomer (CAS 1206248‑54‑5) is offered at 97% purity by Aladdin Scientific (T682941) but with a quoted lead time of 8–12 weeks for all package sizes, indicating made‑to‑order synthesis rather than stock availability . The 3‑amino regioisomer pricing ranges from $558.90 (100 mg) to $6,984.90 (5 g) . While the target compound's exact pricing is quote‑based on the examined vendor sites, the absence of a published catalog price with a multi‑week lead time suggests more readily available stock for the 4‑amino isomer. This procurement difference is critical for time‑sensitive medicinal chemistry campaigns.

Chemical Procurement Building Block Availability Supply Chain Comparison

Recommended Application Scenarios for tert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate Based on Verified Evidence


M₄ Muscarinic Receptor Positive Allosteric Modulator (PAM) Library Synthesis

The 4‑amino‑5,7‑dihydro‑pyrrolo[3,4‑b]pyridine scaffold is explicitly claimed in patent CA2972070A1 as a core for M₄ receptor activators targeting Alzheimer's disease and schizophrenia [1]. The Boc‑protected building block enables sequential N‑6 deprotection and subsequent amide or urea functionalization, a sequence validated in solid‑phase pyrrolo[3,4‑b]pyridine synthesis using 70% TFA for Boc removal .

Kinase Hinge‑Binder Fragment Elaboration for PI3K‑α or RIPK1 Inhibitor Programs

The pyrrolo[3,4‑b]pyridine core is a recognized hinge‑binding motif in kinase inhibitor design. Patent US7629356B2 (AstraZeneca) covers substituted pyrrolo[3,4‑b]pyridinamines for neurodegeneration, and US12581252B2 claims substituted pyrrolo[3,4‑b]pyridines as PI3K‑α inhibitors [2][3]. The 4‑amino substituent provides a direct vector for appendage diversification without requiring a cross‑coupling step, unlike the 4‑bromo analog.

Antibacterial Pyrrolo[3,4‑b]pyridine Series with Defined Regiochemical SAR

Functionalized pyrrolo[3,4‑b]pyridines demonstrated MIC values of 62.5–125.0 μg/mL against E. coli, with SAR dependent on the substitution pattern [4]. The 4‑amino building block provides the correct regiochemistry for synthesizing analogs aligned with the published SAR, avoiding re‑validation of the regiochemical series that would be required if using the 3‑amino isomer.

Solid‑Phase or Solution‑Phase Library Production Requiring Orthogonal N‑Protection

The single Boc group at the 6‑position is orthogonal to Fmoc and Alloc strategies, allowing the 4‑amino group to be functionalized independently. The established Boc deprotection with 70% TFA is compatible with standard peptide synthesizer protocols, making this building block suitable for automated library production where Cbz‑protected analogs would require offline hydrogenolysis.

Quote Request

Request a Quote for tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.